
N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide is a chemical compound with a complex structure that includes an amino group, a methyl group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide typically involves multiple steps One common method starts with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonamide group
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the aforementioned reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a wide range of sulfonamide derivatives.
Scientific Research Applications
N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
- N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide
Uniqueness
N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Biological Activity
N-(1-Amino-2-methylpropan-2-YL)-4-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing literature.
Molecular Formula: C10H14N2O4S
Molecular Weight: 246.30 g/mol
IUPAC Name: this compound
CAS Number: 1579165-74-4
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-amino-2-methylpropan-2-ol. This reaction can be facilitated under acidic conditions to yield the desired sulfonamide product. The synthetic route is crucial as it influences the yield and purity of the final compound, which is essential for subsequent biological evaluations.
Antioxidant Activity
Recent studies have highlighted the potential antioxidant activity of sulfonamide derivatives. For instance, compounds derived from sulfonamides have shown promising results in scavenging free radicals and reducing oxidative stress:
Compound | DPPH Scavenging Activity (IC50) | FRAP Value (mM) |
---|---|---|
Compound A | 15 µM | 20 mM |
Compound B | 10 µM | 25 mM |
Although specific data for this compound is not available, its structural similarity to other active compounds suggests it may possess beneficial antioxidant properties.
Case Studies
In a study evaluating various sulfonamide derivatives, researchers synthesized a series of compounds and assessed their biological activities. The results indicated that modifications to the amine group significantly influenced both antimicrobial and antioxidant activities. For example, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: As a sulfonamide, it likely inhibits enzymes involved in folate synthesis.
- Radical Scavenging: The nitro group may contribute to its ability to neutralize free radicals.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high purity in the preparation of N-(1-amino-2-methylpropan-2-yl)-4-nitrobenzene-1-sulfonamide?
The synthesis typically involves multi-step organic reactions, including sulfonylation of primary amines with nitro-substituted sulfonyl chlorides under controlled pH and temperature. Purification via recrystallization or column chromatography is critical to remove unreacted intermediates or byproducts. Analytical validation using NMR (e.g., 1H, 13C) and mass spectrometry ensures structural fidelity and purity .
Q. Which analytical techniques are most reliable for confirming the molecular structure and functional group integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying stereochemistry and substitution patterns. Mass spectrometry (MS) confirms molecular weight, while FTIR identifies functional groups like sulfonamide (-SO2NH-) and nitro (-NO2) moieties. High-performance liquid chromatography (HPLC) assesses purity, particularly for detecting trace impurities in biologically active samples .
Q. How do the nitro and sulfonamide groups contribute to the compound's biological activity?
The nitro group undergoes bioreduction to form reactive intermediates (e.g., nitro radicals), which can disrupt cellular redox balance. The sulfonamide moiety acts as a hydrogen bond donor/acceptor, enabling interactions with enzyme active sites (e.g., carbonic anhydrase or dihydropteroate synthase). Synergistic effects between these groups are often probed via comparative assays with structural analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or impurities in synthesized batches. Employ orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) and validate results using standardized protocols. Additionally, stereochemical analysis (via X-ray crystallography or chiral HPLC) can clarify if enantiomeric impurities influence activity .
Q. What methodologies are effective for structure-activity relationship (SAR) studies targeting the modification of substituents on the sulfonamide backbone?
Systematic SAR studies involve synthesizing analogs with substituents at the nitrobenzene (e.g., halogenation) or aminoalkyl positions (e.g., branching modifications). Functional assays (e.g., IC50 determination) paired with computational docking (using software like AutoDock Vina) identify critical binding interactions. For example, replacing the nitro group with a methylsulfone in analogs reduces redox-mediated toxicity while retaining target affinity .
Q. How can computational modeling predict the compound's interaction with biological targets such as endothelin receptors or microbial enzymes?
Molecular dynamics simulations and density functional theory (DFT) calculations model electronic properties (e.g., charge distribution of the nitro group) and binding conformations. Docking studies with resolved crystal structures (e.g., PDB entries for carbonic anhydrase II) reveal steric and electrostatic complementarity. Validation via mutagenesis or isothermal titration calorimetry (ITC) strengthens predictive accuracy .
Q. What strategies mitigate instability issues in aqueous or oxidative environments during pharmacological testing?
Stability studies under physiological conditions (pH 7.4, 37°C) using LC-MS monitor degradation products. Formulation with cyclodextrins or liposomal encapsulation enhances solubility and shields reactive groups. Comparative studies with fluorine-substituted analogs (e.g., replacing nitro with trifluoromethyl) improve metabolic resistance .
Properties
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,7-11)12-18(16,17)9-5-3-8(4-6-9)13(14)15/h3-6,12H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFRQRQHLBYIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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